Methyl 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate
CAS No.:
Cat. No.: VC17194456
Molecular Formula: C15H12ClN3O2
Molecular Weight: 301.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12ClN3O2 |
|---|---|
| Molecular Weight | 301.73 g/mol |
| IUPAC Name | methyl 2-chloro-4-(1-methylindol-3-yl)pyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C15H12ClN3O2/c1-19-8-11(9-5-3-4-6-12(9)19)13-10(14(20)21-2)7-17-15(16)18-13/h3-8H,1-2H3 |
| Standard InChI Key | RKZJLEMCHDTDCN-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3C(=O)OC)Cl |
Introduction
Methyl 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate is a synthetic organic compound notable for its complex structure, which includes a pyrimidine ring substituted with a chlorine atom and an indole moiety. This compound has garnered interest in medicinal chemistry and agricultural science due to the biological activities associated with both the indole and pyrimidine functional groups.
Synthesis
The synthesis of methyl 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate typically involves multi-step organic synthesis techniques. A common synthetic route may include:
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Formation of the pyrimidine core.
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Introduction of the chloro substituent.
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Coupling with the indole derivative.
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Final modifications to install the carboxylate group.
This multi-step approach allows for precise control over the final product's structure and properties.
Biological Activity and Applications
Research indicates that compounds featuring both indole and pyrimidine structures often exhibit significant biological activities, including:
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Anticancer properties
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Antimicrobial effects
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Enzyme inhibition
Interaction studies typically focus on binding affinity to biological targets such as enzymes or receptors, which are crucial for understanding the compound's mechanism of action and potential therapeutic effects.
Comparative Analysis with Similar Compounds
Methyl 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate shares structural similarities with other compounds that contain indole and pyrimidine groups. The following table summarizes some related compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 3-(2-Chloropyrimidin-4-yl)-1-methyl-1H-indole | 1032452-86-0 | Contains a chlorinated pyrimidine and indole structure |
| Methyl 4-(4-chloro-6-methylpyrimidin-2-yl)-1-methoxycyclohexane | 2097133-31-6 | Features a chlorinated pyrimidine but differs in the alkane side chain |
| Methyl 2-chloro-5-isopropylthiazole-4-carboxylate | Not specified | Contains a thiazole instead of pyrimidine, highlighting diversity in heterocyclic compounds |
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